molecular formula C8H7KO5S B026002 1-Phenol-4-sulfonic acid acetate potassium salt CAS No. 110949-38-7

1-Phenol-4-sulfonic acid acetate potassium salt

Cat. No.: B026002
CAS No.: 110949-38-7
M. Wt: 254.3 g/mol
InChI Key: VVLGUYDKYZWWSO-UHFFFAOYSA-M
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Description

It is a white crystalline powder that is soluble in water and is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of potassium 4-(acetyloxy)benzene-1-sulfonate typically involves the sulfonation of 4-cumene followed by neutralization with potassium hydroxide or potassium carbonate . The reaction conditions often include the use of a continuous reactor, such as a falling film reactor, to ensure efficient sulfonation.

Industrial Production Methods: In industrial settings, the production of potassium 4-(acetyloxy)benzene-1-sulfonate follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Potassium 4-(acetyloxy)benzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions include sulfonic acids, substituted benzene derivatives, and various organic compounds depending on the reaction conditions and reagents used .

Scientific Research Applications

Potassium 4-(acetyloxy)benzene-1-sulfonate is a versatile compound with numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium 4-(acetyloxy)benzene-1-sulfonate involves its interaction with molecular targets and pathways. The sulfonate group can participate in various biochemical reactions, while the acetoxy group can undergo hydrolysis to release acetic acid. These interactions can affect cellular processes and biochemical pathways, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

    Potassium 4-cumenesulfonate: Similar in structure but lacks the acetoxy group.

    Sodium 4-(acetyloxy)benzene-1-sulfonate: Similar but with sodium instead of potassium as the counterion.

    Potassium p-toluenesulfonate: Similar sulfonate group but with a methyl group instead of an acetoxy group.

Uniqueness: Potassium 4-(acetyloxy)benzene-1-sulfonate is unique due to the presence of both the sulfonate and acetoxy groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring both functional groups.

Properties

IUPAC Name

potassium;4-acetyloxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S.K/c1-6(9)13-7-2-4-8(5-3-7)14(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLGUYDKYZWWSO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635769
Record name Potassium 4-(acetyloxy)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110949-38-7
Record name Potassium 4-(acetyloxy)benzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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